molecular formula C15H19N3O3 B2699624 3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014028-20-6

3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2699624
CAS No.: 1014028-20-6
M. Wt: 289.335
InChI Key: DHRXBDNWMITNSQ-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its ethoxy and ethyl substituents on the pyrazole ring, as well as a methoxyphenyl group attached to the carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, with hydrazine or a hydrazine derivative. This reaction forms the pyrazole ring.

    Introduction of the Ethoxy and Ethyl Groups: The ethoxy and ethyl groups can be introduced through alkylation reactions. For instance, ethylation can be achieved using ethyl iodide in the presence of a base, while ethoxylation can be performed using ethyl bromide and sodium ethoxide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a suitable aryl halide and a palladium catalyst.

    Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine, such as 4-methoxyaniline, under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrazole ring or the phenyl group are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound can be used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways, leading to the desired biological effects. The exact molecular targets and pathways involved would require further experimental validation and studies.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide: Lacks the methoxyphenyl group, which may affect its chemical properties and applications.

    3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide: Similar structure but without the methoxy group on the phenyl ring, potentially altering its reactivity and biological activity.

    3-ethoxy-1-methyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide: Contains a methyl group instead of an ethyl group, which may influence its physical and chemical properties.

Uniqueness

3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is unique due to the combination of its ethoxy, ethyl, and methoxyphenyl substituents. These structural features contribute to its distinct chemical reactivity, potential biological activity, and versatility in various applications. The presence of the methoxyphenyl group, in particular, may enhance its interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-(4-methoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-4-18-10-13(15(17-18)21-5-2)14(19)16-11-6-8-12(20-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRXBDNWMITNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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